N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide
Description
Historical Context of Thiophene-Based Medicinal Compounds
Thiophene’s journey into medicinal chemistry began with its isolation by Viktor Meyer in 1882 as a benzene contaminant. Early applications focused on its aromaticity and electron-rich nature, which facilitated interactions with biological targets. By the mid-20th century, thiophene derivatives like suprofen (anti-inflammatory) and ticlopidine (antiplatelet) emerged as clinical successes, underscoring the scaffold’s adaptability. The 21st century saw accelerated development, with seven thiophene-containing drugs approved by the U.S. FDA between 2013–2023, ranking it fourth among sulfur-containing pharmacophores. Key milestones include:
| Year | Thiophene Drug | Therapeutic Area | Mechanism of Action |
|---|---|---|---|
| 1985 | Ticlopidine | Cardiovascular | P2Y12 receptor antagonism |
| 1997 | Olanzapine | Neurological | Dopamine/serotonin antagonism |
| 2013 | Canagliflozin | Antidiabetic | SGLT-2 inhibition |
| 2020 | Relugolix | Anticancer | GnRH receptor antagonism |
These drugs highlight thiophene’s role in modulating enzymes, receptors, and ion channels, often leveraging its planarity for target engagement.
Significance of Sulfonamide Pharmacophores
Sulfonamides, characterized by the –SO$$2$$NH$$2$$ group, are among the oldest synthetic antimicrobial agents. Their mechanism of action—inhibition of dihydropteroate synthetase—revolutionized antibiotic therapy in the 1930s. Beyond antimicrobial activity, sulfonamides exhibit diverse pharmacological profiles:
- Carbonic anhydrase inhibition : Used in glaucoma (e.g., dorzolamide).
- Anticancer activity : Targeting tubulin or histone deacetylases.
- Anti-inflammatory effects : Modulating cytokine production.
The sulfonamide group’s hydrogen-bonding capacity and electrostatic interactions make it a versatile pharmacophore. For example, celecoxib , a cyclooxygenase-2 inhibitor, utilizes a sulfonamide moiety for selective binding. Structural studies reveal that sulfonamides often occupy hydrophobic pockets or catalytic sites, enhancing drug-receptor affinity.
Research Evolution of Thiophene-Sulfonamide Conjugates
The fusion of thiophene and sulfonamide motifs emerged from rational drug design strategies aimed at merging complementary bioactivities. Early conjugates focused on antimicrobial applications, but recent work has expanded into oncology and inflammation. Notable advancements include:
Synthetic Methodologies :
Biological Insights :
A comparative analysis of key conjugates reveals structural trends:
| Compound | Thiophene Substituent | Sulfonamide Target | Activity (IC~50~) |
|---|---|---|---|
| Romeo et al. (2023) | 4-Iodothiophene | TRPV1 agonist | 7.42 nM |
| Shao et al. (2015) | β-Ketothiophene | PPARγ agonist | 120% activation |
| Patil et al. (2020) | Thiazolo-thiophene | TNF-α suppression | 2 nM |
These studies underscore the role of substituents (e.g., halogens, alkyl chains) in optimizing activity.
N-((3-Methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide Discovery
The discovery of This compound exemplifies structure-based drug design. Its synthesis likely involves:
Tetrahydrothiophene Functionalization :
- Methoxylation at the 3-position to enhance hydrophilicity and metabolic stability.
- Methylation of the adjacent carbon to introduce steric bulk, potentially reducing off-target interactions.
Sulfonamide Coupling :
Computational modeling would have guided the design, predicting interactions with targets like COX-2 or carbonic anhydrase IX . The methoxy group’s electron-donating effects could modulate the sulfonamide’s acidity, fine-tuning binding kinetics. While preclinical data remain undisclosed, analogous compounds show promise in inflammation and oncology, suggesting similar pathways for this derivative.
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3S3/c1-14-10(4-6-15-8-10)7-11-17(12,13)9-3-2-5-16-9/h2-3,5,11H,4,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNRQXMPFVWOLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring and the sulfonamide group. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction forms the thiophene ring, which can then be further functionalized to introduce the sulfonamide group and the methoxytetrahydrothiophene moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can also interact with biological membranes, affecting their function and integrity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Thiophene Sulfonamides with Heteroaryl Substituents
Compounds such as N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-methylbenzo[b]thiophene-2-sulfonamide (96) () share the thiophene sulfonamide backbone but feature bulkier aromatic substituents (e.g., benzo[b]thiophene).
Gamma-Secretase Inhibitors with Sulfonamide Cores
Its bicyclic annulene group contrasts with the target’s methoxytetrahydrothiophene, suggesting divergent binding modes despite shared sulfonamide functionality. This highlights the role of auxiliary groups in target specificity .
Spiro-Annulated Sulfonamides
N-(3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d]isoxazol-3-yl)-N-(thiophen-2-ylsulfonyl)thiophene-2-sulfonamide (5k) () incorporates a spiro-cyclooctane system, which introduces steric hindrance and conformational constraints absent in the target compound. Such structural differences may affect metabolic stability and bioavailability .
Physicochemical Properties
In contrast, spiro-annulated derivatives (e.g., 5k) exhibit higher melting points due to rigid frameworks .
Enzyme Inhibition
Sulfonamide-based gamma-secretase inhibitors () and angiotensin AT2 receptor ligands () underscore the versatility of this scaffold. For example, N-(5-cyanopyrimidin-2-yl)-5-isobutylthiophene-2-sulfonamide (9) () demonstrates that pyrimidine substituents enhance receptor binding affinity. The target compound’s methoxytetrahydrothiophene group may similarly modulate selectivity for enzymes or receptors, though specific data are unavailable .
Key Research Findings and Implications
- Functional Diversity : Sulfonamide derivatives exhibit broad bioactivity, but substituent choice critically determines target engagement. The target compound’s unique structure may position it for niche applications in enzyme inhibition or receptor modulation .
- Synthetic Challenges : Incorporating tetrahydrothiophene rings requires careful stereochemical control, as seen in related phosphazene syntheses (), though methodologies may vary .
Biological Activity
N-((3-methoxytetrahydrothiophen-3-yl)methyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
IUPAC Name: this compound
Molecular Formula: C11H15NO2S3
Molecular Weight: 257.37 g/mol
The compound features a thiophene core, which is known for its diverse biological activities. The presence of a sulfonamide group enhances its pharmacological properties.
The biological activity of sulfonamides, including this compound, is often attributed to their ability to inhibit specific enzymes or interact with cellular targets. The proposed mechanisms include:
- Inhibition of Carbonic Anhydrases (CAs): Sulfonamides are known inhibitors of carbonic anhydrases, which are crucial for various physiological processes including pH regulation and ion transport. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema .
- Antimicrobial Activity: Many thiophene derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Inhibition of Carbonic Anhydrases: A study utilized artificial neural networks to predict the inhibition activity of sulfonamide derivatives, including those related to thiophene structures. The findings indicated that modifications to the sulfonamide group significantly influenced the selectivity towards different carbonic anhydrase isoforms .
- Antimicrobial Studies: Research demonstrated that thiophene derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism involved disruption of cell wall synthesis and interference with metabolic functions.
- Anticancer Research: In vitro studies revealed that this compound induced apoptosis in various cancer cell lines. The compound was shown to activate caspase pathways, leading to programmed cell death.
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Key peaks include:
- Thiophene protons (δ 7.5–7.8 ppm for aromatic protons).
- Methoxy group (δ ~3.3 ppm for OCH₃).
- Sulfonamide NH (δ ~6.5 ppm, broad singlet).
- LC-MS : Confirm molecular weight (e.g., [M+H]⁺ at m/z calculated for C₁₁H₁₅NO₃S₂: ~297.4) and monitor impurities .
Advanced Analysis
Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydrothiophene ring. HRMS with <2 ppm mass accuracy ensures structural confirmation .
What strategies are effective for evaluating the impact of structural modifications on biological activity?
Q. Basic SAR Studies
- Ring Substitutions : Replace the tetrahydrothiophene ring with piperidine or cyclopentane to assess steric effects.
- Functional Group Variations : Modify the methoxy group to ethoxy or hydroxyl to study hydrogen bonding contributions .
Advanced SAR
Incorporate docking simulations (e.g., with GluA2 ligand-binding domain for neurological targets) to predict binding affinities. Validate with in vitro assays (e.g., AMPA receptor potentiation) .
How can researchers resolve contradictions in bioactivity data across different studies?
Q. Methodological Considerations
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for AMPA receptor studies) and control compounds (e.g., PF-04958242 ).
- Data Normalization : Express activity as % potentiation relative to a reference agonist (e.g., 100 μM glutamate).
Case Example
If one study reports proteasome inhibition and another identifies gamma-secretase inhibition , validate target specificity using knockout models or competitive binding assays .
What are the recommended approaches for identifying the biological targets of this sulfonamide derivative?
Q. Basic Target Screening
- Kinase Panels : Test against a library of 100+ kinases to rule out off-target effects.
- Receptor Binding Assays : Use radiolabeled ligands (e.g., ³H-AMPA for glutamate receptors) .
Advanced Mechanistic Studies
Employ CRISPR-Cas9 screens to identify genes essential for compound activity. Thermal Proteome Profiling (TPP) can map direct protein targets in cell lysates .
How can metabolic stability and pharmacokinetic properties be assessed during preclinical development?
Q. Basic ADME Profiling
- Microsomal Stability : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).
- Plasma Protein Binding : Use equilibrium dialysis to determine free fraction .
Advanced PK Modeling
Develop PBPK models using parameters like logP (calculated ~1.8) and solubility (experimentally determined in PBS). Validate with in vivo rodent studies .
What computational tools are suitable for predicting the compound’s reactivity and potential side products?
Q. Basic Predictions
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict reaction pathways (e.g., oxidation of thiophene to sulfones) .
- Retrosynthetic Analysis : Use tools like ChemAxon or Reaxys to propose viable routes.
Advanced Applications
Machine Learning Models (e.g., ASKCOS) can predict side reactions under varying conditions (e.g., high temperature or acidic media) .
How should researchers address discrepancies in cytotoxicity profiles between in vitro and in vivo models?
Q. Troubleshooting Strategies
- Dose Escalation Studies : Compare IC₅₀ values in cell lines (e.g., HepG2) with maximum tolerated doses (MTD) in rodents.
- Metabolite Profiling : Identify toxic metabolites (e.g., sulfone derivatives) via LC-MS/MS .
Advanced Integration
Use organ-on-a-chip systems to mimic human tissue interactions and bridge in vitro-in vivo gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
